Imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone
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Overview
Description
Imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a piperazine ring and a methanone group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of aminopyridine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol to form ethylimidazo[1,2-a]pyridine-2-carboxylate . This intermediate is then treated with various reagents to introduce the piperazine and methanone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Used in the development of pharmaceutical compounds.
Uniqueness
Imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an imidazo[1,2-a]pyridine core with a piperazine ring and methanone group makes it a versatile and valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-22-16-3-4-17(22)13-18(12-16)23-8-10-24(11-9-23)20(26)15-2-5-19-21-6-7-25(19)14-15/h2,5-7,14,16-18H,3-4,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBPWUFLZRGMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N3CCN(CC3)C(=O)C4=CN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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